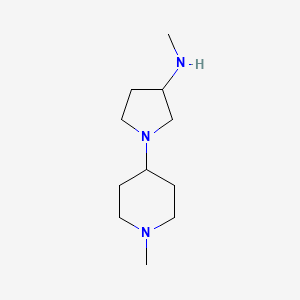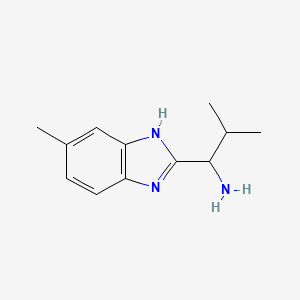![molecular formula C5H9ClN4 B1417828 Clorhidrato de 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pirimidina CAS No. 1208673-90-8](/img/structure/B1417828.png)
Clorhidrato de 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pirimidina
Descripción general
Descripción
“4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride” is a chemical compound with the molecular weight of 160.61 . It is a powder at room temperature . The IUPAC name for this compound is 4,5,6,7-tetrahydro [1,2,4]triazolo [1,5-a]pyrimidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N4.ClH/c1-2-6-5-7-4-8-9 (5)3-1;/h4H,1-3H2, (H,6,7,8);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 160.61 . The InChI code for this compound is 1S/C5H8N4.ClH/c1-2-6-5-7-4-8-9 (5)3-1;/h4H,1-3H2, (H,6,7,8);1H .Aplicaciones Científicas De Investigación
Síntesis de Complejos de Rutenio (II)-Hmtpo
Este compuesto sirve como reactivo en la síntesis de complejos de rutenio (II)-Hmtpo . Estos complejos son significativos en la investigación debido a sus posibles aplicaciones en catálisis y como parte de ensamblajes supramoleculares que se pueden utilizar para la detección o aplicaciones electrónicas.
Inhibidores de la Dihidroorotato Deshidrogenasa
El andamiaje de triazolopirimidina se utiliza en el desarrollo de inhibidores de la dihidroorotato deshidrogenasa . Estos inhibidores se exploran por su actividad antimalárica, ofreciendo una vía prometedora para el desarrollo de nuevos fármacos antimaláricos.
Reacción de Vilsmeier de Carbociclos y Heterociclos Conjugados
Los investigadores utilizan este compuesto como reactivo para la reacción de Vilsmeier, que es una forma de formilación utilizada para sintetizar carbociclos y heterociclos conjugados . Esta reacción es fundamental para crear compuestos con posibles aplicaciones farmacéuticas.
Actividad Farmacológica Mediante la Unión al ARN TAR del VIH
Los estudios han investigado las actividades farmacológicas causadas por la unión de derivados de triazolopirimidina al ARN TAR del VIH . Esta interacción es crucial para el desarrollo de nuevos agentes terapéuticos contra el VIH.
Inhibidores de las Proteínas de Unión a Ácidos Grasos
Los derivados de triazolopirimidina son reconocidos por su papel como inhibidores de ciertas proteínas de unión a ácidos grasos (FABP), particularmente FABP4 y FABP5 . Estas proteínas son posibles objetivos terapéuticos para trastornos como dislipidemia, enfermedad coronaria y diabetes.
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target enzymes such as phosphodiesterases (pdes) in the cardiovascular system .
Mode of Action
Similar compounds have been reported to inhibit pdes by selectively binding at a given camp pde site .
Biochemical Pathways
Compounds with similar structures have been known to affect various pathways, including those involved in cancer, microbial infections, and inflammation .
Result of Action
Similar compounds have been reported to exhibit a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Análisis Bioquímico
Biochemical Properties
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride on various cell types and cellular processes are profound. It has been shown to induce cytotoxicity in cancer cell lines such as MCF-7, HCT-116, and HepG-2 . The compound influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation .
Molecular Mechanism
At the molecular level, 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby inhibiting the enzyme’s activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate the activity of other enzymes and proteins involved in cell signaling, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and activity may vary depending on the experimental conditions and the specific cell types used .
Dosage Effects in Animal Models
The effects of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects, while exceeding this dosage can lead to toxicity .
Metabolic Pathways
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues can vary, with higher concentrations observed in target tissues such as tumors . The compound’s localization and accumulation can influence its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride is critical for its activity and function. The compound can localize to specific organelles such as the nucleus and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications can direct the compound to these compartments, enhancing its efficacy . The subcellular localization can also affect the compound’s stability and interactions with other biomolecules .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-2-6-5-7-4-8-9(5)3-1;/h4H,1-3H2,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGJISBIZBSNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NN2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208673-90-8 | |
| Record name | 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)
![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)





![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)
![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)




![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)